molecular formula C8H7BrF3N B12986758 2-Bromo-6-(2,2,2-trifluoroethyl)aniline

2-Bromo-6-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12986758
M. Wt: 254.05 g/mol
InChI Key: VGRDIGHKVJQHDU-UHFFFAOYSA-N
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Description

2-Bromo-6-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of bromine and trifluoroethyl groups attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sulfuric acid and hydrogen bromide to brominate 2-fluoroaniline, followed by the addition of trifluoroethylamine hydrochloride under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale bromination and trifluoroethylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-6-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and trifluoroethyl groups, which confer distinct reactivity and properties. The trifluoroethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-bromo-6-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

VGRDIGHKVJQHDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)CC(F)(F)F

Origin of Product

United States

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